1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one
Description
1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one is a chalcone derivative featuring a bromophenyl group at position 1 and a 1,4-benzodioxan moiety at position 3 of the propenone backbone. This compound is part of a broader class of 1,4-benzodioxan-substituted chalcones investigated for their biological activities, particularly as selective inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative disorders like Parkinson’s disease .
Properties
Molecular Formula |
C17H13BrO3 |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13BrO3/c18-14-3-1-2-13(11-14)15(19)6-4-12-5-7-16-17(10-12)21-9-8-20-16/h1-7,10-11H,8-9H2/b6-4+ |
InChI Key |
FYUYKIGFHAELNU-GQCTYLIASA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Biological Activity
1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. Chalcones are known for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to synthesize existing research findings on the biological activity of this specific compound.
Chemical Structure
The compound's structure is characterized by a bromophenyl group and a dihydrobenzo[d][1,4]dioxin moiety linked by a prop-2-en-1-one framework. This unique structure contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of chalcone derivatives. For instance, a study demonstrated that related compounds exhibited significant antibacterial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using the disc diffusion method, revealing effective inhibition zones for certain derivatives .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one | E. coli | 32 |
| 1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one | S. aureus | 16 |
Anticancer Activity
The compound has been investigated for its potential anticancer properties. A study focusing on chalcone derivatives found that they could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Case Study:
In vitro studies on human cancer cell lines showed that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Anti-inflammatory Activity
Chalcones are also recognized for their anti-inflammatory properties. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in TNF-alpha and IL-6 levels .
The biological activity of 1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It has been suggested that it affects pathways such as NF-kB and MAPK, which are critical in regulating inflammatory responses and cell survival.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of its anticancer activity.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as PARP1 (Poly (ADP-ribose) polymerase 1). In vitro assays demonstrated that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibition against cancer cell lines .
2. Enzyme Inhibition
The compound has shown potential as an inhibitor for various enzymes. Research has highlighted its ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease, respectively. The structure-activity relationship (SAR) studies suggest that modifications on the benzodioxane moiety can enhance inhibitory potency .
Synthetic Applications
1. Building Block for Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for further modifications through various reactions such as Knoevenagel condensation and cycloaddition. This makes it valuable in synthesizing more complex molecules with potential biological activity .
2. Material Science
In material science, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been explored for their electronic properties. The conjugated system within the compound can be utilized to develop organic semiconductors and photovoltaic materials. Studies have shown that these compounds can enhance charge mobility and stability in organic electronic devices .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Activity Against MAO-B
Chalcones with 1,4-benzodioxan substituents exhibit potent MAO-B inhibition. Key comparisons include:
- Key Insight : Bromine and fluorine synergistically enhance MAO-B inhibition. Compound 22, with a 3-bromo-4-fluorophenyl group, shows exceptional potency (IC₅₀ = 26 nM), suggesting that halogenation at meta/para positions optimizes enzyme interaction . The target compound’s lack of a 4-fluoro substituent may reduce activity compared to Compound 22.
Electronic and Structural Effects
The bromine atom in the target compound introduces steric bulk and electron-withdrawing effects, altering charge distribution. Comparisons with halogenated analogs:
(E)-3-(4-Chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one :
Trifluoromethyl-Substituted Chalcones :
- CF₃ groups increase metabolic stability but reduce MAO-B affinity (IC₅₀ ~0.1–1 µM), highlighting a trade-off between electronic effects and steric hindrance.
Comparison with Non-Chalcone Derivatives Containing 1,4-Benzodioxan Moieties
1,3,4-Oxadiazole Derivatives
- N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 21) :
- Exhibits 95–100% purity and moderate inhibitory activity against calmodulin (IC₅₀ ~5–10 µM).
- The oxadiazole ring reduces planarity, diminishing MAO-B affinity compared to chalcones.
Thiazole Derivatives
Computational and Theoretical Insights
DFT studies on similar chalcones reveal:
Preparation Methods
Reaction Mechanism and General Protocol
The reaction proceeds via deprotonation of the acetophenone derivative to form an enolate ion, which attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water generates the chalcone. For the target compound:
-
Acetophenone component : 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethan-1-one.
-
Aldehyde component : 3-Bromobenzaldehyde.
A typical procedure involves stirring equimolar quantities of the ketone and aldehyde in a basic aqueous-ethanolic solution (e.g., 30–40% NaOH or KOH) at 0–25°C for 4–6 hours. The product precipitates upon refrigeration and is purified via recrystallization.
Optimization of Reaction Conditions
Key variables influencing yield and purity include:
Ultrasonic irradiation (e.g., 80°C for 8 hours) has been reported to improve yields to >95% by accelerating enolate formation.
Alternative Synthetic Approaches
Friedel-Crafts Acylation
While less common, Friedel-Crafts acylation can generate the 2,3-dihydrobenzo[b]dioxin acetophenone precursor. For example, acylation of 1,4-benzodioxane with acetyl chloride in the presence of AlCl₃ yields 1-(2,3-dihydrobenzo[b][1,dioxin-6-yl)ethan-1-one. This intermediate is then used in Claisen-Schmidt condensation with 3-bromobenzaldehyde.
Solvent-Free Synthesis
Eco-friendly protocols omit solvents, using mechanical grinding of reactants with solid NaOH or KOH. Yields remain comparable (80–85%), but reaction times extend to 8–12 hours.
Acid-Catalyzed Methods
In rare cases, Brønsted acids (e.g., HCl, H₂SO₄) catalyze chalcone formation, though yields are lower (60–70%) due to competing side reactions.
Purification and Characterization
Recrystallization
The crude product is typically recrystallized from dimethylformamide (DMF)-dimethyl sulfoxide (DMSO) (1:1 v/v) to afford X-ray-quality crystals. Alternative solvents include ethanol or ethyl acetate.
Spectroscopic Validation
-
FT-IR : Strong C=O stretch at 1650–1680 cm⁻¹ and C=C stretch at 1590–1620 cm⁻¹.
-
¹H NMR : Trans-olefinic protons appear as doublets at δ 7.2–7.8 (J = 15–16 Hz).
-
X-ray Crystallography : Confirms planar geometry with dihedral angles <10° between aromatic rings.
Challenges and Mitigation Strategies
Bromine Substituent Reactivity
The electron-withdrawing bromine atom on the phenyl ring can slow enolate formation. Using stronger bases (e.g., KOH) or elevated temperatures (50°C) mitigates this issue.
By-Product Formation
Self-condensation of the aldehyde or ketone may occur. Maintaining stoichiometric ratios and low temperatures minimizes this.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Claisen-Schmidt (standard) | 85–90 | 95–98 | 4–6 | High |
| Ultrasonic-assisted | 92–95 | 98–99 | 3–4 | Moderate |
| Solvent-free | 80–85 | 90–92 | 8–12 | Very high |
| Acid-catalyzed | 60–70 | 85–88 | 6–8 | Low |
Scalability and Industrial Relevance
The Claisen-Schmidt method is scalable to kilogram quantities with yields >85% in pilot studies. Continuous flow reactors further enhance efficiency, reducing reaction times to 1–2 hours .
Q & A
Q. Q1. What are the optimal synthetic routes for 1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation, where a bromophenyl acetophenone derivative reacts with a substituted benzodioxin aldehyde. Key steps include:
- Solvent Selection: Ethanol or methanol is used to enhance solubility of intermediates .
- Catalysis: Acid (e.g., thionyl chloride) or base (e.g., NaOH) catalysts are critical for enolate formation and aldol addition .
- Temperature Control: Reactions are conducted under reflux (70–80°C) to accelerate kinetics while avoiding decomposition .
Yield Optimization:
| Parameter | Effect on Yield |
|---|---|
| Excess Aldehyde | Increases yield by driving equilibrium |
| Prolonged Reflux | Risk of side reactions (e.g., over-oxidation) |
| Catalyst Loading | 10–15 mol% maximizes enolate formation |
Q. Q2. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy:
- C=O Stretch: A strong peak at ~1645 cm⁻¹ confirms the α,β-unsaturated ketone .
- C-Br Stretch: A sharp band near 807 cm⁻¹ validates bromine substitution .
- ¹H NMR:
- Vinyl Protons: Doublets at δ 7.26 (J = 16 Hz) and δ 7.75 (J = 16 Hz) indicate trans-configuration of the propenone moiety .
- Aromatic Protons: Multiples in δ 7.0–7.8 ppm correlate with the bromophenyl and benzodioxin groups .
Advanced Research Questions
Q. Q3. What computational strategies (e.g., DFT) are used to predict nonlinear optical (NLO) properties, and how do they align with experimental data?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is employed to:
- Calculate hyperpolarizability (β) , a key NLO parameter, by analyzing electron density redistribution .
- Map Molecular Electrostatic Potential (MEP) to identify reactive sites for charge transfer .
Experimental Validation:
- UV-Vis Spectroscopy: Experimental λ_max (e.g., ~350 nm) should match DFT-predicted electronic transitions .
- Kurtz-Perry Powder Test: Measures second-harmonic generation (SHG) efficiency, which correlates with computed β values .
Q. Q4. How does molecular conformation (e.g., non-merohedral twinning) affect crystallographic data interpretation?
Methodological Answer:
- X-ray Crystallography: The compound may exhibit non-merohedral twinning due to steric strain in the propenone backbone, complicating structure refinement .
- Mitigation Strategies:
- Use twin refinement algorithms (e.g., SHELXL) to deconvolute overlapping reflections .
- Validate bond lengths (e.g., C=O at 1.22 Å) and angles against DFT-optimized geometries .
Q. Q5. What are the limitations of using this compound in environmental pollution monitoring (e.g., stability in wastewater matrices)?
Methodological Answer:
- Degradation in Wastewater:
- Organic degradation occurs within 9 hours at ambient temperature, altering the compound’s reactivity .
- Stabilization Protocol: Continuous cooling (4°C) and inert gas purging reduce degradation rates .
- Analytical Challenges:
- Hyperspectral imaging (HSI) data may show artifacts due to matrix interference; orthogonal methods (e.g., LC-MS) are required for validation .
Q. Q6. How does halogen substitution (bromine) influence biological activity, and what assays are used to evaluate it?
Methodological Answer:
- Bromine Effects:
- Enhances lipophilicity , improving membrane permeability (logP ~3.5 predicted via DFT) .
- May induce covalent binding to cysteine residues in target proteins .
- Assay Design:
- Cytotoxicity: MTT assay using IC50 values in cancer cell lines (e.g., HeLa).
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive probes .
Data Contradictions Note:
- NLO Predictions vs. Experimental SHG: Discrepancies arise from solvent effects in SHG measurements, which DFT models often neglect .
- Biological Activity: Bromine’s electronegativity may reduce binding affinity in polar active sites despite improved lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
